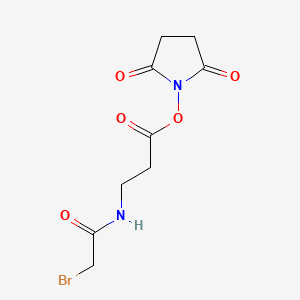

N-Succinimidyl 3-(Bromoacetamido)propionate

Descripción general

Descripción

N-Succinimidyl 3-(Bromoacetamido)propionate is a chemical compound with the molecular formula C₉H₁₁BrN₂O₅ and a molecular weight of 307.10 g/mol . It is commonly used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its role in the formation of amide bonds and its application in bioconjugation techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 3-(Bromoacetamido)propionate typically involves the reaction of 3-(2-bromoacetamido)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at low temperatures to prevent decomposition . The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

N-Succinimidyl 3-(Bromoacetamido)propionate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines.

Amide Bond Formation: The compound is commonly used to form amide bonds with primary amines, making it valuable in peptide synthesis and bioconjugation.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions with this compound.

Coupling Agents: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are frequently used as coupling agents in amide bond formation reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

Protein Conjugation

SBAP is primarily utilized for the conjugation of proteins to peptides or other biomolecules. The NHS ester reacts with primary amines to form stable amide bonds, while the bromoacetyl group reacts with sulfhydryl groups to form thioether bonds.

Case Study: Conjugation of Peptides to Proteins

In a study, proteins were bromoacylated using SBAP and subsequently reacted with peptides containing terminal cysteine residues. This method allowed for the efficient formation of stable peptide-protein conjugates, which are essential for developing targeted therapies and vaccines .

Development of Therapeutic Agents

SBAP has been employed in the development of antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via SBAP, researchers can enhance the specificity and efficacy of cancer treatments.

Example Application: Targeting Cell Populations

Research demonstrated that SBAP was used to attach maytansinoids to specific cell populations, improving the selectivity of drug delivery systems . This approach is pivotal in creating more effective cancer therapies with reduced side effects.

Cyclic Peptide Synthesis

The compound is also valuable in synthesizing cyclic peptides, which often exhibit improved stability and bioactivity compared to their linear counterparts. The use of SBAP allows for the formation of cyclic structures through amine-sulfhydryl crosslinking.

Data Table: Comparison of Cyclic vs. Linear Peptides

| Property | Cyclic Peptides | Linear Peptides |

|---|---|---|

| Stability | Higher | Lower |

| Bioactivity | Enhanced | Variable |

| Synthesis Complexity | Moderate | Lower |

Immunogenicity Studies

In immunology, SBAP is used to study the immunogenicity of various conjugates. By attaching antigens or immunogenic peptides to proteins, researchers can evaluate immune responses.

Case Study: Antibody Response Evaluation

A study assessed the immune response generated by different peptide conjugates linked through SBAP. Results indicated that variations in peptide length influenced antibody production, providing insights into optimizing vaccine formulations .

Chemical Labeling

SBAP is also utilized for chemical labeling in proteomics. It allows researchers to tag proteins with fluorescent or biotin labels, facilitating their detection and quantification in complex biological samples.

Example Application: Fluorescent Labeling

Using SBAP, proteins were labeled with fluorophores for visualization in cellular assays, enhancing the understanding of protein dynamics within live cells.

Mecanismo De Acción

The mechanism of action of N-Succinimidyl 3-(Bromoacetamido)propionate involves the formation of covalent bonds with nucleophiles. The bromine atom in the compound is highly reactive and can be substituted by nucleophiles, leading to the formation of stable thioether or amide bonds . This reactivity makes it a valuable tool in bioconjugation and organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Similar in structure but with a different substitution pattern.

N-Hydroxysuccinimide bromoacetate: Another compound used for similar applications in bioconjugation.

Uniqueness

N-Succinimidyl 3-(Bromoacetamido)propionate is unique due to its specific reactivity with nucleophiles and its ability to form stable covalent bonds. This makes it particularly useful in applications requiring precise and stable bioconjugation .

Actividad Biológica

N-Succinimidyl 3-(Bromoacetamido)propionate (SBAP) is a versatile chemical compound utilized primarily in bioconjugation and the development of targeted therapies, such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its unique structure allows it to serve as a linker that facilitates the conjugation of various biomolecules, enhancing their therapeutic efficacy.

- Molecular Formula : C₉H₁₁BrN₂O₅

- Molecular Weight : 307.10 g/mol

- Melting Point : 93-94°C

- Density : 1.69 g/cm³

SBAP contains a succinimidyl group that reacts with amines and a bromoacetamido group that reacts with sulfhydryl groups, making it a heterobifunctional crosslinker ideal for creating stable conjugates in biological applications .

SBAP functions as a cleavable linker in the synthesis of PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins. This mechanism is particularly valuable in cancer therapy, where the targeted degradation of oncoproteins can inhibit tumor growth . Additionally, SBAP is employed in the formation of ADCs, which link cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .

Applications in Research and Clinical Settings

-

PROTAC Development :

- SBAP is integral in developing small-molecule PROTACs that target specific proteins for degradation. These compounds consist of two ligands linked by SBAP: one ligand binds to an E3 ubiquitin ligase and the other to the target protein.

- Recent studies have shown that PROTACs using SBAP can effectively reduce protein levels in various cancer cell lines, demonstrating their potential as therapeutic agents .

-

Antibody-Drug Conjugates (ADCs) :

- SBAP is used to create ADCs by linking antibodies to cytotoxic agents through stable conjugation. This approach enhances the specificity and efficacy of cancer treatments.

- Research indicates that ADCs utilizing SBAP show improved therapeutic indices compared to traditional chemotherapy, as they can deliver drugs directly to tumor cells .

Study 1: Efficacy of SBAP-Based PROTACs

In a study published in EBioMedicine, researchers demonstrated that a novel PROTAC synthesized with SBAP effectively degraded the BCR-ABL oncoprotein in chronic myeloid leukemia cells. The results showed a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Study 2: Immunogenicity Assessment of SBAP-Conjugated Proteins

A study published in PNAS evaluated the immunogenicity of proteins conjugated with SBAP. The findings indicated that while some conjugates elicited strong antibody responses, others demonstrated reduced immunogenicity, suggesting that the choice of linker can influence immune recognition .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMMKWFUXPMTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403560 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57159-62-3 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimidyl 3-(bromoacetamido)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.